molecular formula C31H42O17 B11935758 Methyl (4S,5Z,6S)-5-ethylidene-4-(2-oxo-2-{[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-YL]methoxy}ethyl)-6-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}-4,6-dihydropyran-3-carboxylate

Methyl (4S,5Z,6S)-5-ethylidene-4-(2-oxo-2-{[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-YL]methoxy}ethyl)-6-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}-4,6-dihydropyran-3-carboxylate

Cat. No.: B11935758
M. Wt: 686.7 g/mol
InChI Key: STKUCSFEBXPTAY-KCWGXYKVSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of specnuezhenide involves extracting the compound from the seeds of Ligustrum lucidum. The process typically includes the following steps:

Industrial Production Methods

Industrial production of specnuezhenide involves optimizing the extraction and purification processes to achieve high yield and purity. The use of advanced techniques such as HSCCC and UPE allows for efficient mass production of the compound .

Biological Activity

Methyl (4S,5Z,6S)-5-ethylidene-4-(2-oxo-2-{[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-YL]methoxy}ethyl)-6-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}-4,6-dihydropyran-3-carboxylate is a complex organic compound with significant biological activity. Its intricate structure features multiple hydroxyl groups and ether functionalities that contribute to its potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C46H58O25C_{46}H_{58}O_{25}, with a molecular weight of approximately 1010.94 g/mol. The presence of various functional groups enhances its solubility and reactivity in biological systems.

Property Value
Molecular FormulaC46H58O25
Molecular Weight1010.94 g/mol
LogP-2.2827
PSA386.27 Ų

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anti-Angiogenic Properties : Methyl (4S,5Z,6S)-5-ethylidene has been linked to the inhibition of angiogenesis. This property is crucial in cancer therapy as it can prevent tumor growth by restricting blood supply .
  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties. This activity is essential for combating oxidative stress in cells and could play a role in preventing chronic diseases associated with oxidative damage.
  • Hypoglycemic Effects : Preliminary studies suggest that this compound may have potential hypoglycemic effects. It could be beneficial in managing diabetes by improving insulin sensitivity and glucose metabolism .

The biological activities of methyl (4S,5Z,6S)-5-ethylidene are attributed to its interaction with various cellular pathways:

  • Inhibition of Vascular Endothelial Growth Factor (VEGF) : The compound may inhibit VEGF signaling pathways that are critical for angiogenesis.
  • Scavenging Free Radicals : Its antioxidant properties are likely due to the presence of hydroxyl groups that can donate electrons to neutralize free radicals .

Case Studies

Several studies have explored the biological efficacy of this compound:

  • Study on Anti-Angiogenic Activity : A study published in Frontiers in Chemistry highlighted the anti-angiogenic effects of methyl (4S,5Z,6S)-5-ethylidene in vitro. The results indicated a significant reduction in endothelial cell proliferation when treated with the compound .
  • Antioxidant Capacity Assessment : Research conducted by RSC Advances demonstrated that the compound exhibited strong antioxidant activity in various assays including DPPH and ABTS radical scavenging tests .
  • Diabetes Management Research : A patent analysis indicated potential applications in diabetes treatment based on the compound's ability to modulate glucose levels and improve insulin sensitivity .

Properties

Molecular Formula

C31H42O17

Molecular Weight

686.7 g/mol

IUPAC Name

methyl (4S,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate

InChI

InChI=1S/C31H42O17/c1-3-16-17(18(28(41)42-2)12-45-29(16)48-31-27(40)24(37)22(35)19(11-32)46-31)10-21(34)44-13-20-23(36)25(38)26(39)30(47-20)43-9-8-14-4-6-15(33)7-5-14/h3-7,12,17,19-20,22-27,29-33,35-40H,8-11,13H2,1-2H3/t17-,19+,20+,22+,23+,24-,25-,26+,27+,29-,30+,31-/m0/s1

InChI Key

STKUCSFEBXPTAY-KCWGXYKVSA-N

Isomeric SMILES

CC=C1[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OCCC4=CC=C(C=C4)O)O)O)O

Canonical SMILES

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)O)O)O)O

Origin of Product

United States

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